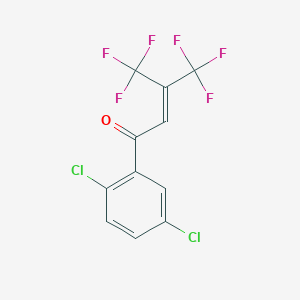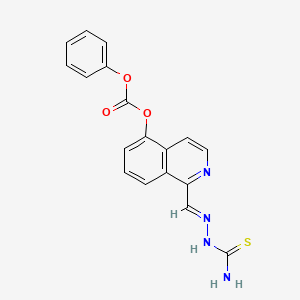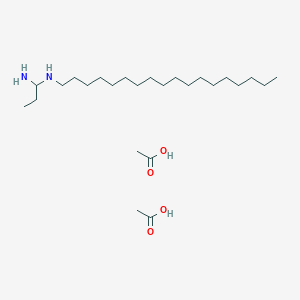
Propanediamine, N-octadecyl-, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediamine, N-octadecyl-, diacetate is an organic compound with the molecular formula C25H52N2O4. It is a derivative of 1,3-propanediamine, where one of the nitrogen atoms is bonded to an octadecyl group, and the compound is further modified by the addition of two acetate groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamine, N-octadecyl-, diacetate typically involves the reaction of 1,3-propanediamine with octadecyl chloride in the presence of a base to form N-octadecyl-1,3-propanediamine. This intermediate is then reacted with acetic anhydride to yield the diacetate derivative. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Organic solvents like dichloromethane or toluene.
Catalyst/Base: Common bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Efficient handling and storage of 1,3-propanediamine and octadecyl chloride.
Reaction Control: Automated systems to control temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanediamine, N-octadecyl-, diacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can yield primary amines.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Amides, nitriles.
Reduction Products: Primary amines.
Substitution Products: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propanediamine, N-octadecyl-, diacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of antimicrobial agents and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as a corrosion inhibitor in the petroleum industry and as a dispersant in paints and coatings.
Wirkmechanismus
The mechanism of action of Propanediamine, N-octadecyl-, diacetate involves its interaction with various molecular targets:
Molecular Targets: Cell membranes, proteins, and enzymes.
Pathways Involved: The compound can disrupt cell membranes due to its amphiphilic nature, leading to cell lysis in microbial applications. It can also interact with proteins and enzymes, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Oleyl-1,3-propanediamine
- N-Tetradecyl-1,3-propanediamine
- N-Dodecyl-1,3-propanediamine
Uniqueness
Propanediamine, N-octadecyl-, diacetate is unique due to its specific combination of a long alkyl chain and acetate groups, which confer distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifier compared to other similar compounds.
Eigenschaften
CAS-Nummer |
30619-57-9 |
|---|---|
Molekularformel |
C25H54N2O4 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
acetic acid;1-N'-octadecylpropane-1,1-diamine |
InChI |
InChI=1S/C21H46N2.2C2H4O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2;2*1-2(3)4/h21,23H,3-20,22H2,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
AKAKBDINJLWGIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(CC)N.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


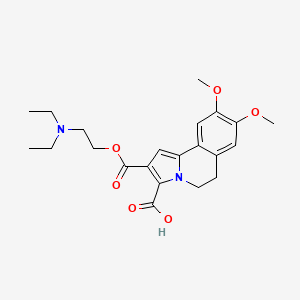


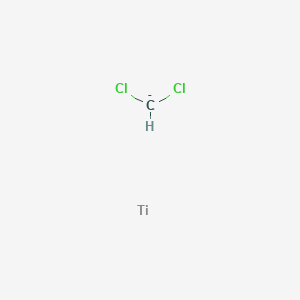
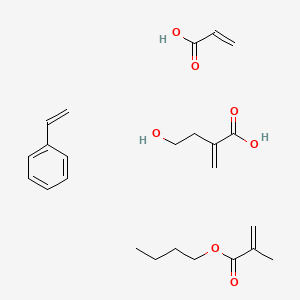
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
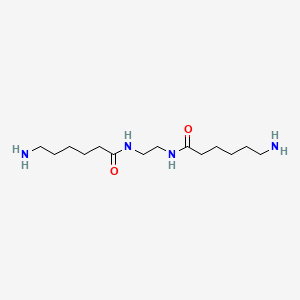

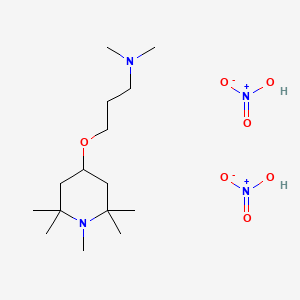
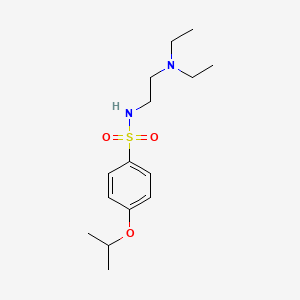
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
